molecular formula C20H20N2O3S B6075545 N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide

N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide

Cat. No. B6075545
M. Wt: 368.5 g/mol
InChI Key: KZUNXRPOUSZSGS-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide, also known as HNPS, is a chemical compound that has been widely used in scientific research. HNPS is a hydrazide derivative of naphthol and sulfonic acid, which has been shown to have significant biological activity in various studies. The purpose of

Mechanism of Action

The mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide involves the binding of the compound to the active site of PTPs and DUSPs, leading to the inhibition of their enzymatic activity. This inhibition results in the accumulation of phosphorylated proteins, which can lead to various cellular responses.
Biochemical and Physiological Effects:
N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide has been shown to have significant biochemical and physiological effects in various studies. N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in animal models. N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide in lab experiments include its potent inhibitory activity against PTPs and DUSPs, its simple and efficient synthesis method, and its ability to selectively target specific enzymes. The limitations of using N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the use of N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide in scientific research. One potential direction is the development of N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide analogs with improved pharmacological properties and reduced toxicity. Another potential direction is the use of N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide in combination with other drugs to enhance their therapeutic effects. Finally, further studies are needed to determine the potential clinical applications of N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide in the treatment of various diseases, such as cancer, diabetes, and inflammation.
Conclusion:
In conclusion, N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide is a potent inhibitor of PTPs and DUSPs that has significant biological activity in various studies. N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in animal models. N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. While there are limitations to using N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide in lab experiments, there are several future directions for the use of N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide in scientific research, including the development of N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide analogs and the exploration of its potential clinical applications.

Synthesis Methods

N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-propylbenzenesulfonyl hydrazide in the presence of a catalyst. The resulting product is a yellow crystalline compound with a melting point of 195-197°C.

Scientific Research Applications

N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide has been extensively used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes. N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide has also been shown to inhibit the activity of dual-specificity phosphatases (DUSPs), which play a critical role in the regulation of mitogen-activated protein kinase (MAPK) signaling pathways.

properties

IUPAC Name

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-5-15-8-11-17(12-9-15)26(24,25)22-21-14-19-18-7-4-3-6-16(18)10-13-20(19)23/h3-4,6-14,22-23H,2,5H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUNXRPOUSZSGS-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-4-propylbenzenesulfonohydrazide

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